molecular formula C5H7F3N4 B13276766 1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13276766
M. Wt: 180.13 g/mol
InChI Key: PYGCPSSPNJPWPC-UHFFFAOYSA-N
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Description

1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a triazole ring substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 5-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl azide with trifluoromethyl-substituted alkynes in the presence of a copper catalyst. This reaction proceeds via a [3+2] cycloaddition mechanism, forming the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes and receptors.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The triazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
  • 1-Ethyl-3-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
  • 1-Propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Uniqueness

1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the trifluoromethyl group at the 5-position enhances its stability and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H7F3N4

Molecular Weight

180.13 g/mol

IUPAC Name

1-ethyl-5-(trifluoromethyl)triazol-4-amine

InChI

InChI=1S/C5H7F3N4/c1-2-12-3(5(6,7)8)4(9)10-11-12/h2,9H2,1H3

InChI Key

PYGCPSSPNJPWPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)N)C(F)(F)F

Origin of Product

United States

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